N~1~-(4-{[4-(4-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. It contains a fluorobenzoyl group, a piperazine ring, and a sulfonylphenyl group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Fluorobenzoyl Group: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride.
Piperazine Derivative Formation: The next step involves the reaction of the fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form N1-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorobenzoyl group or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are employed.
Major Products
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(3-Fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(4-Chlorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(4-Methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Uniqueness
N~1~-(4-{[4-(4-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[4-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)21-17-6-8-18(9-7-17)28(26,27)23-12-10-22(11-13-23)19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBFPBTDONYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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